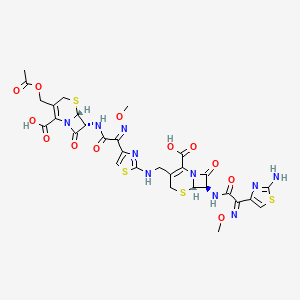
头孢噻肟二聚体
描述
Cefotaxime is a third-generation cephalosporin antibiotic . It has broad-spectrum activity against Gram-positive and Gram-negative bacteria . The cefotaxime dimer is a polymer impurity that can be generated during the production, transportation, storage, and use of cefotaxime .
Synthesis Analysis
The cefotaxime dimer and trimer impurities can be prepared from a polymer stock solution of cefotaxime sodium using a concentrated solution degradation method . These impurities are then separated and purified by preparative reversed-high-performance liquid chromatography (RP-HPLC), and the pure cefotaxime dimer and trimer are obtained by a freeze-drying method .Molecular Structure Analysis
The chemical structure of the cefotaxime dimer was validated and found to be the same as in the dimers investigated earlier . The polymerization sites and stereoscopic configuration of the trimer impurity were also validated for the first time .Chemical Reactions Analysis
Cefotaxime and its dimer and trimer impurities were characterized by infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, mass spectroscopy, and nuclear magnetic resonance (NMR, including one-dimensional and two-dimensional NMR) . The groups corresponding to the characteristic absorption peaks in the UV and IR spectra were analyzed, and the 1H and 13C NMR signals were assigned .Physical And Chemical Properties Analysis
The molecular formula of the cefotaxime dimer is C30H30N10O12S4, with an average mass of 850.879 Da and a monoisotopic mass of 850.092773 Da .科学研究应用
遗传毒性谱: Agarwal、Bhatnagar 和 Rajesh(2004 年)发现头孢噻肟的二聚体杂质在细菌和哺乳动物细胞中均未表现出诱变或断裂效应,并且在大剂量时对大鼠无毒 (Agarwal、Bhatnagar 和 Rajesh,2004)。
分离和表征方法: Fu、Li、Feng 和 Yin(2022 年)开发了一种使用 HPLC 和光谱等技术分离和表征头孢噻肟二聚体和三聚体杂质的方法。这项研究对于了解头孢菌素药物中聚合物杂质的结构和质量控制非常重要 (Fu、Li、Feng 和 Yin,2022)。
靶向耐药细菌病原体: Shaikh 等人(2017 年)合成了头孢噻肟共轭金纳米粒子,以对抗产 ESBL 细菌菌株中的耐药性。这项研究证明了使用纳米技术恢复旧抗生素对耐药病原体疗效的潜力 (Shaikh 等人,2017)。
生物样品中的痕量分析: Nigam、Mohan、Kundu 和 Prakash(2009 年)开发了一种使用 Zn(II) 复合物改性石墨糊电极,在水和人血样品中估算纳摩尔浓度范围内的头孢噻肟的方法。这对于医学诊断和研究非常重要 (Nigam、Mohan、Kundu 和 Prakash,2009)。
新生儿和婴儿的药代动力学: Leroux、Roué、Gouyon、Biran、Zheng、Zhao 和 Jacqz-Aigrain(2016 年)进行了一项研究,以优化新生儿和幼儿的头孢噻肟给药方案。他们基于药代动力学数据开发了一种基于模型的给药方案,这对于确保这一弱势人群的有效和安全治疗至关重要 (Leroux 等人,2016)。
药理学和治疗用途: Carmine、Brogden、Heel、Speight 和 Avery(1983 年)对头孢噻肟的抗菌活性、药理特性和治疗用途进行了广泛的综述。这份全面的综述对于理解头孢噻肟的临床应用和有效性非常有价值 (Carmine 等人,1983)。
作用机制
Target of Action
Cefotaxime, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival .
Mode of Action
Cefotaxime exerts its bactericidal activity by inhibiting cell wall synthesis. It achieves this by binding to the penicillin-binding proteins, which in turn inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This interaction disrupts the cell wall structure, leading to bacterial cell lysis .
Biochemical Pathways
The primary biochemical pathway affected by cefotaxime involves the synthesis of the bacterial cell wall. By inhibiting the penicillin-binding proteins, cefotaxime prevents the cross-linking of peptidoglycan layers, which are essential for maintaining the structural integrity of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell lysis and death .
Pharmacokinetics
It is metabolized in the liver and excreted primarily through the kidneys
Result of Action
The primary molecular effect of cefotaxime’s action is the disruption of the bacterial cell wall, leading to cell lysis . On a cellular level, this results in the death of the bacteria, effectively treating the bacterial infection .
Action Environment
The efficacy and stability of cefotaxime can be influenced by various environmental factors. For instance, certain bacterial species produce β-lactamase enzymes that can degrade cefotaxime, reducing its effectiveness . Cefotaxime is resistant to some types of β-lactamases, which enhances its stability and effectiveness against certain bacteria . Additionally, the pH and ion concentration of the local environment can impact the antibiotic activity of cefotaxime .
安全和危害
未来方向
生化分析
Biochemical Properties
Cefotaxime dimer plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. The dimer interacts with penicillin-binding proteins (PBPs) in bacterial cell walls, inhibiting their function and leading to the disruption of cell wall synthesis . This interaction is crucial for its antibacterial activity. Additionally, cefotaxime dimer exhibits stability against β-lactamase enzymes, which are responsible for antibiotic resistance in many bacteria .
Cellular Effects
Cefotaxime dimer affects various types of cells and cellular processes. In bacterial cells, it inhibits cell wall synthesis by binding to PBPs, leading to cell lysis and death . This compound also influences cell signaling pathways and gene expression by interfering with the normal function of bacterial enzymes. In mammalian cells, cefotaxime dimer can cause mild to moderate cytotoxic effects, including changes in cellular metabolism and gene expression .
Molecular Mechanism
The molecular mechanism of cefotaxime dimer involves its binding to PBPs in bacterial cell walls. This binding inhibits the transpeptidation reaction necessary for cell wall synthesis, leading to cell lysis . The dimer’s stability against β-lactamase enzymes further enhances its antibacterial activity by preventing the degradation of the antibiotic . Additionally, cefotaxime dimer can induce changes in gene expression by interfering with bacterial DNA replication and transcription processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cefotaxime dimer change over time due to its stability and degradation properties. The dimer is relatively stable under standard storage conditions but can degrade over time, leading to a decrease in its antibacterial activity . Long-term exposure to cefotaxime dimer in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of cefotaxime dimer vary with different dosages in animal models. At low doses, the dimer exhibits effective antibacterial activity with minimal adverse effects . At high doses, it can cause toxic effects, including nephrotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
Cefotaxime dimer is involved in several metabolic pathways, primarily in the liver. The major metabolic pathway follows the route: cefotaxime → desacetylcefotaxime → desacetylcefotaxime lactone → M metabolites . These reactions involve various enzymes, including esterases and lactonases, which facilitate the conversion of cefotaxime dimer into its metabolites . The dimer’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic profile .
Transport and Distribution
Cefotaxime dimer is transported and distributed within cells and tissues through various mechanisms. It is primarily transported via the bloodstream and distributed to different tissues, including the liver, kidneys, and lungs . The dimer interacts with transporters and binding proteins, which facilitate its uptake and accumulation in specific tissues . This distribution pattern is crucial for its therapeutic efficacy and potential toxicity .
Subcellular Localization
The subcellular localization of cefotaxime dimer plays a critical role in its activity and function. The dimer is primarily localized in the cytoplasm and cell membrane of bacterial cells, where it exerts its antibacterial effects by inhibiting cell wall synthesis . In mammalian cells, cefotaxime dimer can localize to various organelles, including the endoplasmic reticulum and mitochondria, affecting their function and leading to cytotoxic effects . Targeting signals and post-translational modifications may direct the dimer to specific compartments within the cell .
属性
IUPAC Name |
(6R,7R)-3-[[[4-[(Z)-C-[[(6R,7R)-3-(acetyloxymethyl)-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-N-methoxycarbonimidoyl]-1,3-thiazol-2-yl]amino]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N10O12S4/c1-10(41)52-5-12-7-54-26-18(24(45)40(26)20(12)28(48)49)36-22(43)16(38-51-3)14-9-56-30(34-14)32-4-11-6-53-25-17(23(44)39(25)19(11)27(46)47)35-21(42)15(37-50-2)13-8-55-29(31)33-13/h8-9,17-18,25-26H,4-7H2,1-3H3,(H2,31,33)(H,32,34)(H,35,42)(H,36,43)(H,46,47)(H,48,49)/b37-15-,38-16-/t17-,18-,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHWIVHZZMAMTP-NCVGIQEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)NCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)NCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N10O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
850.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175032-97-0 | |
| Record name | Cefotaxime dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175032970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CEFOTAXIME DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G54TSK1689 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is it important to study the structure of cefotaxime dimer?
A1: Cefotaxime dimer is a known allergy-inducing impurity found in cefotaxime sodium, a widely used antibiotic. Understanding its structure is crucial for several reasons:
- Allergenicity: Identifying the polymerization sites and stereoscopic configuration helps researchers understand how cefotaxime dimer triggers allergic reactions. This knowledge can aid in developing less allergenic formulations of cefotaxime sodium. []
- Quality control: Characterizing the dimer allows for the development of sensitive analytical methods to detect and quantify its presence in pharmaceutical preparations, ensuring drug safety and efficacy. []
- Drug development: The knowledge gained from studying cefotaxime dimer can be applied to other cephalosporin drugs, leading to a better understanding of polymer impurity formation and its impact on drug safety and efficacy. []
Q2: What analytical techniques were used to characterize the cefotaxime dimer in the study?
A2: The researchers employed a combination of techniques to isolate, purify, and characterize the cefotaxime dimer:
- Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique was used to separate and purify the cefotaxime dimer from other components in the drug sample. []
- Freeze-drying: This method was employed to obtain the purified dimer in a solid form for further analysis. []
- Infrared (IR) Spectroscopy: IR spectroscopy was used to identify functional groups present in the dimer based on their characteristic absorption patterns. []
- Ultraviolet (UV) Spectroscopy: UV spectroscopy provided information about the electronic transitions within the molecule, helping to confirm its structure. []
- Mass Spectroscopy: This technique was used to determine the molecular weight of the dimer and confirm its identity. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional and two-dimensional NMR experiments were performed to elucidate the complete structure of the dimer, including the connectivity and spatial arrangement of atoms. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)
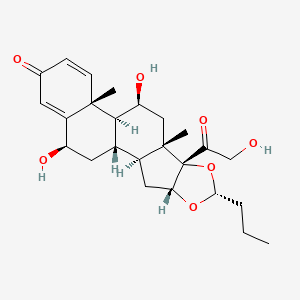

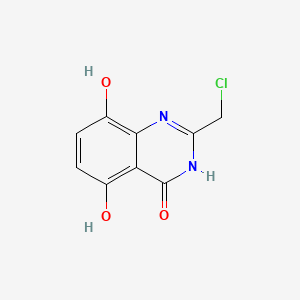
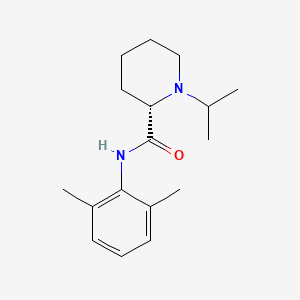
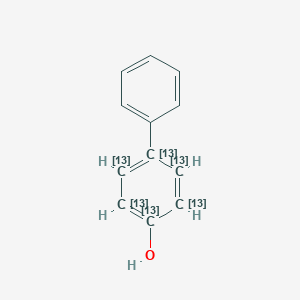
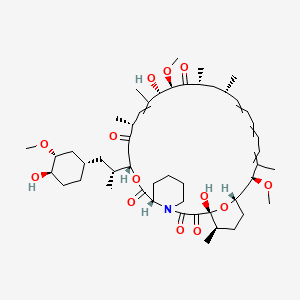
![Fucose, L-, [6-3H]](/img/structure/B570579.png)
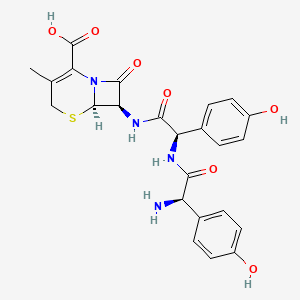
![[(1R,4Ar,4bS,7R,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-1-yl]methanol](/img/structure/B570583.png)